molecular formula C17H21N3O5S B13838058 Dansyl-D-Ala-Gly

Dansyl-D-Ala-Gly

Cat. No.: B13838058
M. Wt: 379.4 g/mol
InChI Key: IKCPKYTWSUFCRD-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dansyl-D-Ala-Gly is a synthetic compound that combines the dansyl group with the dipeptide D-alanine-glycine. The dansyl group, derived from dansyl chloride, is a fluorescent moiety commonly used in biochemical assays and research. The compound is often used as a substrate in enzymatic studies due to its fluorescent properties, which allow for easy detection and quantification.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dansyl-D-Ala-Gly is typically synthesized through a series of chemical reactions involving the dansylation of the dipeptide D-alanine-glycineThe reaction is carried out in an organic solvent such as acetone, with sodium bicarbonate as a base to facilitate the reaction . The final product is purified through chromatography techniques to achieve high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-grade purification techniques such as large-scale chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Dansyl-D-Ala-Gly undergoes various chemical reactions, including:

Common Reagents and Conditions

    Dansylation: Dansyl chloride in acetone with sodium bicarbonate.

    Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution Reactions: Various substituted dansyl derivatives.

    Hydrolysis: D-alanine, glycine, and dansyl derivatives.

Scientific Research Applications

Dansyl-D-Ala-Gly has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of Dansyl-D-Ala-Gly involves its interaction with enzymes and other proteins. The dansyl group provides a fluorescent signal that can be detected and measured, allowing researchers to study the binding and activity of enzymes. The compound’s peptide backbone can interact with specific enzyme active sites, making it a valuable tool for studying enzyme-substrate interactions .

Comparison with Similar Compounds

Similar Compounds

  • Dansyl-L-alanine cyclohexylammonium salt
  • Dansylcadaverine
  • N-Dansyl-D-Ala-Gly-p-nitro-Phe-Gly

Uniqueness

Dansyl-D-Ala-Gly is unique due to its specific combination of the dansyl group with the dipeptide D-alanine-glycine. This combination provides distinct fluorescent properties and enzymatic interactions that are not found in other similar compounds. Its use as a substrate in enzymatic studies and its ability to provide a clear fluorescent signal make it particularly valuable in biochemical research .

Properties

Molecular Formula

C17H21N3O5S

Molecular Weight

379.4 g/mol

IUPAC Name

2-[[(2R)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propanoyl]amino]acetic acid

InChI

InChI=1S/C17H21N3O5S/c1-11(17(23)18-10-16(21)22)19-26(24,25)15-9-5-6-12-13(15)7-4-8-14(12)20(2)3/h4-9,11,19H,10H2,1-3H3,(H,18,23)(H,21,22)/t11-/m1/s1

InChI Key

IKCPKYTWSUFCRD-LLVKDONJSA-N

Isomeric SMILES

C[C@H](C(=O)NCC(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C

Canonical SMILES

CC(C(=O)NCC(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.